molecular formula C21H15NO2S2 B6129652 (5Z)-5-({3-[(Naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-({3-[(Naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B6129652
M. Wt: 377.5 g/mol
InChI Key: PRFCICSJTUSZHA-UNOMPAQXSA-N
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Description

(5Z)-5-({3-[(Naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a naphthalene moiety, a phenyl group, and a thiazolidinone ring. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of (5Z)-5-({3-[(Naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction, where a naphthyl halide reacts with a phenol derivative.

    Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form the desired this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(5Z)-5-({3-[(Naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

(5Z)-5-({3-[(Naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biochemical pathways.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties, leading to its exploration as a potential therapeutic agent.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[(Naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to changes in cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar compounds to (5Z)-5-({3-[(Naphthalen-1-YL)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:

  • (5Z)-5-({3-[(Phenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[(Benzyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ring. The unique naphthalene moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S2/c23-20-19(26-21(25)22-20)12-14-5-3-9-17(11-14)24-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-12H,13H2,(H,22,23,25)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFCICSJTUSZHA-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=C4C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C\4/C(=O)NC(=S)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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